molecular formula C18H24N8O7S B1210242 Lamivudine and zidovudine CAS No. 165456-81-5

Lamivudine and zidovudine

Cat. No.: B1210242
CAS No.: 165456-81-5
M. Wt: 496.5 g/mol
InChI Key: LHCOVOKZWQYODM-CPEOKENHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine and Zidovudine is a combined nucleoside reverse transcriptase inhibitor (NRTI) formulation used extensively in biomedical research, particularly in the study of Human Immunodeficiency Virus (HIV). This combination is a cornerstone for investigating antiretroviral therapies, with a well-established mechanism of action and a long-term safety profile that makes it a valuable tool for in vitro and in vivo studies. The individual components act synergistically to inhibit HIV replication. Both this compound require intracellular phosphorylation to their active triphosphate forms. These active metabolites compete with natural nucleotides for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for DNA elongation, thereby halting viral replication . Researchers utilize this combination across a spectrum of applications. Its primary value lies in modeling combination antiretroviral therapy to study virologic suppression, the emergence of drug resistance (such as the M184V mutation for Lamivudine), and the dynamics of the viral life cycle . Furthermore, this combination has been a critical agent in research models focused on the prevention of maternal-infant transmission of HIV-1 . This compound are also noted for their ability to penetrate the central nervous system (CNS), making them a relevant compound for research into HIV-associated neurological disorders and viral reservoirs . While generally well-tolerated in research settings, Zidovudine is associated with potential cytotoxic effects that are important for experimental design, including hematological suppression such as anemia and neutropenia, as well as mitochondrial toxicity . Lamivudine is known for its favorable tolerability profile . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

165456-81-5

Molecular Formula

C18H24N8O7S

Molecular Weight

496.5 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4.C8H11N3O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h3,6-8,16H,2,4H2,1H3,(H,12,17,18);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,8+;6-,7+/m00/s1

InChI Key

LHCOVOKZWQYODM-CPEOKENHSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Other CAS No.

165456-81-5

Synonyms

Combivir
lamivudine, zidovudine drug combination

Origin of Product

United States

Scientific Research Applications

Clinical Trials

A significant clinical trial compared the efficacy of lamivudine-zidovudine combination therapy with zidovudine monotherapy in antiretroviral-naive patients. The study involved 129 participants over 24 weeks, followed by an additional 24 weeks of open-label therapy. Results indicated that the combination therapy led to superior increases in CD4+ cell counts (0.08 x 10^9/L vs. 0.02 x 10^9/L; P < .001) and greater reductions in HIV-1 viral load compared to monotherapy .

Outcome Measure Combination Therapy Monotherapy P-Value
CD4+ Cell Count Increase0.08 x 10^9/L0.02 x 10^9/L< .001
Viral Load Reduction-1.33 log10 copies/mL-0.57 log10 copies/mL< .001

This study concluded that lamivudine-zidovudine combination therapy provides a potent and sustained antiviral effect, making it a preferred choice for initial treatment regimens .

Prevention of Maternal-Infant Transmission

The lamivudine-zidovudine combination has been evaluated for its effectiveness in preventing maternal-infant transmission of HIV during pregnancy and breastfeeding. Observational studies have shown that this combination can reduce transmission rates by up to 50% compared to placebo . A phase 1/phase 2 trial indicated that lamivudine concentrations were therapeutically adequate in amniotic fluid, suggesting effective placental transfer .

Case Study: Maternal-Infant Transmission

In a study involving pregnant women receiving lamivudine-zidovudine, researchers monitored the safety and efficacy of the regimen on maternal health and infant outcomes. The findings highlighted a significant reduction in viral load among treated mothers, correlating with lower rates of HIV transmission to infants .

Resistance Patterns

The combination therapy has been noted for its ability to delay the emergence of resistance mutations associated with zidovudine. However, resistance to lamivudine can develop more rapidly under prolonged treatment . Genotypic analyses revealed specific mutations linked to dual resistance, emphasizing the need for ongoing monitoring and potential adjustments in therapy.

Resistance Type Mutation Association
Zidovudine ResistanceG333E mutation
Lamivudine ResistanceRapid development

Use in Co-Infections

Lamivudine and zidovudine are also utilized in patients co-infected with hepatitis B virus (HBV) and HIV-1. Discontinuation of lamivudine in these patients can lead to severe exacerbations of hepatitis B, necessitating careful management and monitoring .

Case Study: Co-Infection Management

In a cohort study involving HIV-HBV co-infected patients, those receiving lamivudine-zidovudine demonstrated improved hepatic function compared to those on alternative regimens, highlighting the importance of this combination in managing dual infections effectively .

Chemical Reactions Analysis

Phosphorylation to Active Metabolites

Both drugs undergo intracellular phosphorylation to active triphosphate forms, which terminate viral DNA synthesis via reverse transcriptase inhibition.

CompoundPhosphorylation StepsEnzymes InvolvedKey Metabolite
Lamivudine Converted to lamivudine monophosphate → diphosphate → triphosphate (3TC-TP) Cellular kinasesLamivudine triphosphate
Zidovudine Phosphorylated to zidovudine monophosphate → diphosphate → triphosphate (ZDV-TP) Thymidine kinase and other kinasesZidovudine triphosphate
  • Mechanistic Insight :

    • 3TC-TP and ZDV-TP act as chain terminators by lacking a 3′-hydroxyl group, preventing elongation of viral DNA .

    • Lamivudine’s triphosphate has a longer intracellular half-life (~15–16 hours) compared to zidovudine’s (~3 hours) .

Metabolic Pathways and Enzymatic Interactions

Neither drug undergoes significant hepatic metabolism via cytochrome P450 (CYP) enzymes, reducing interactions with CYP-metabolized drugs .

ParameterLamivudineZidovudine
Primary Metabolism Renal excretion (70% unchanged) Glucuronidation (UGT2B7-mediated)
Key Metabolites Trans-sulfoxide (<5%) GZDV (glucuronide, 74% urinary excretion)
Elimination Half-Life 5–7 hours 0.5–3 hours
  • Notable Findings :

    • Zidovudine’s glucuronide metabolite (GZDV) is pharmacologically inactive but accounts for 74% of urinary excretion .

    • Lamivudine’s renal clearance involves organic cation transporters (OCT2), which may interact with OCT inhibitors (e.g., cimetidine) .

Stability and Degradation Reactions

  • Lamivudine : Stable under acidic conditions but degrades in strong alkaline environments via hydrolysis of the oxathiolane ring .

  • Zidovudine : Susceptible to photodegradation; forms degradation products under UV light exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties

Parameter Lamivudine Zidovudine Emtricitabine Tenofovir
Half-life (hr) 5–7 1.1 10 17
Bioavailability 86% 64% 93% 25%
Protein Binding <36% 30–38% <4% <7%
Primary Excretion Renal (70%) Renal (14%) Renal (86%) Renal (70%)

Sources:

Efficacy in Viral Suppression

  • Lamivudine + Zidovudine vs. Zidovudine Monotherapy: In a 52-week trial, combination therapy reduced HIV-1 RNA by 1.5 log₁₀ copies/mL versus 0.5 log₁₀ for zidovudine alone. CD4+ counts increased by 50 cells/μL compared to 10 cells/μL with monotherapy .
  • Lamivudine vs. Emtricitabine : A meta-analysis of 12 trials showed comparable efficacy (HIV RNA <50 copies/mL in 78% vs. 82% at 48 weeks), but emtricitabine had a longer intracellular half-life, supporting once-daily dosing .
  • Zidovudine vs. Stavudine : Stavudine caused higher rates of lipoatrophy (18% vs. 5% at 48 weeks) when combined with lamivudine and indinavir, favoring zidovudine for long-term metabolic safety .

Pharmacokinetic Interactions

  • Lamivudine + Zidovudine: No clinically significant drug-drug interactions observed.
  • Combination with Protease Inhibitors : Indinavir increases zidovudine’s AUC by 29%, but dose adjustments are unnecessary .

Resistance Profiles

  • Lamivudine : Rapid selection of M184V mutation (reduces susceptibility by >100-fold) but restores zidovudine sensitivity in T215Y mutants .
  • Zidovudine : Thymidine analog mutations (TAMs: M41L, D67N) reduce efficacy, but dual therapy with lamivudine delays resistance emergence .

Economic and Clinical Impact

  • Cost-Effectiveness: In the UK, lamivudine/zidovudine combination saved £3,200 per quality-adjusted life year (QALY) compared to zidovudine monotherapy, driven by reduced hospitalizations .

Q & A

Q. How can resistance mutation profiling optimize lamivudine-zidovudine dosing schedules?

  • Approach : Track RT mutations (e.g., M184V, K65R) via genotypic assays. In vitro, M184V reduces 3TC efficacy >1000-fold but enhances AZT sensitivity, supporting combination use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.